(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile
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Overview
Description
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is an organic compound that features a bromine atom, a chlorine-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile typically involves the bromination of 2-(4-chlorophenyl)acetonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-2-(4-chlorophenyl)acetonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Bromo-2-(4-chlorophenyl)acetonitrile depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the bromine and chlorine atoms can participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-phenylacetonitrile: Lacks the chlorine substitution on the phenyl ring.
2-Chloro-2-(4-bromophenyl)acetonitrile: Has the positions of bromine and chlorine atoms reversed.
2-(4-Chlorophenyl)acetonitrile: Lacks the bromine atom.
Uniqueness
®-2-Bromo-2-(4-chlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various synthetic and medicinal applications compared to its non-halogenated or singly halogenated counterparts.
Properties
Molecular Formula |
C8H5BrClN |
---|---|
Molecular Weight |
230.49 g/mol |
IUPAC Name |
(2R)-2-bromo-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H/t8-/m0/s1 |
InChI Key |
AKYZXEVLLDNHDZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C#N)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)Br)Cl |
Origin of Product |
United States |
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